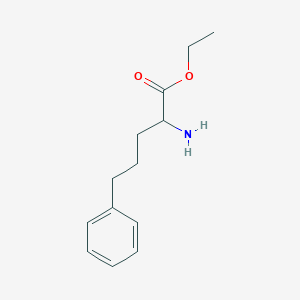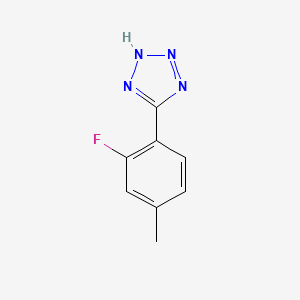
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2-fluoro-4-methylphenyl group attached to the tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2-fluoro-4-methylaniline with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production. The purification process may involve advanced techniques such as column chromatography or crystallization to achieve high purity.
化学反応の分析
Types of Reactions
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alkylated or acylated tetrazole derivatives, while oxidation can produce nitro or hydroxyl derivatives.
科学的研究の応用
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the 2-fluoro-4-methylphenyl group can enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of the tetrazole compound.
5-Phenyl-1H-tetrazole: A similar tetrazole compound with a phenyl group instead of a 2-fluoro-4-methylphenyl group.
5-(2-Chloro-4-methylphenyl)-1H-1,2,3,4-tetrazole: A compound with a chloro substituent instead of a fluoro substituent.
Uniqueness
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the 2-fluoro-4-methylphenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.
特性
分子式 |
C8H7FN4 |
|---|---|
分子量 |
178.17 g/mol |
IUPAC名 |
5-(2-fluoro-4-methylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C8H7FN4/c1-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
InChIキー |
NYBYGGLPGACXIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NNN=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)
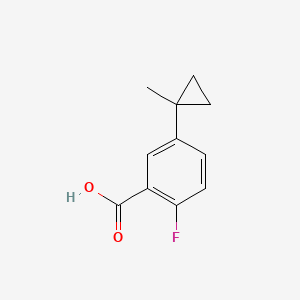
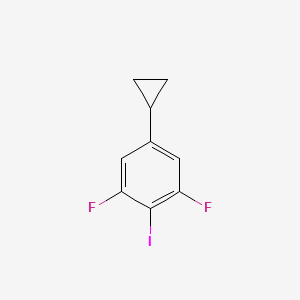
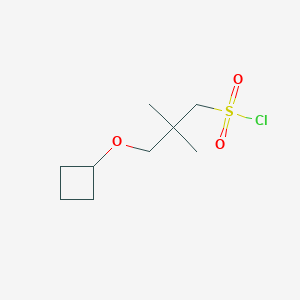
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)

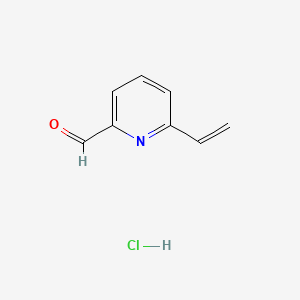
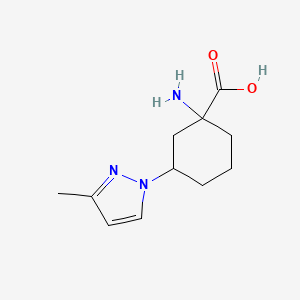

![2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)
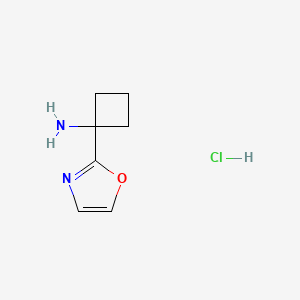
![Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)
